molecular formula C11H9Cl3N4O2 B2448016 N-(2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl)furan-2-carboxamide CAS No. 303794-17-4

N-(2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl)furan-2-carboxamide

Cat. No.: B2448016
CAS No.: 303794-17-4
M. Wt: 335.57
InChI Key: BNYINSCAZVSNAK-UHFFFAOYSA-N
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Description

N-(2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl)furan-2-carboxamide: is a synthetic organic compound characterized by the presence of a pyrimidine ring, a furan ring, and a trichloromethyl group

Properties

IUPAC Name

N-[2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl3N4O2/c12-11(13,14)9(18-10-15-4-2-5-16-10)17-8(19)7-3-1-6-20-7/h1-6,9H,(H,17,19)(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNYINSCAZVSNAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: N-(2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the trichloromethyl group or to reduce the pyrimidine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloromethyl group or the furan ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, N-(2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl)furan-2-carboxamide is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: Its ability to interact with biological targets such as enzymes or receptors makes it a candidate for drug discovery and development.

Industry: In industry, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of N-(2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting their function. The trichloromethyl group may also play a role in the compound’s reactivity, allowing it to form covalent bonds with target molecules.

Comparison with Similar Compounds

    N-(2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl)thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.

    N-(2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl)benzene-2-carboxamide: Similar structure but with a benzene ring instead of a furan ring.

Uniqueness: N-(2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl)furan-2-carboxamide is unique due to the combination of its pyrimidine and furan rings, which confer specific chemical properties and reactivity. This makes it particularly valuable in applications where both aromatic stability and heterocyclic reactivity are desired.

Biological Activity

N-(2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl)furan-2-carboxamide is a synthetic compound notable for its potential biological activities, particularly in the realm of drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Pyrimidine ring : A heterocyclic aromatic ring that may interact with biological macromolecules.
  • Furan ring : Contributes to the compound's reactivity and stability.
  • Trichloromethyl group : Enhances electrophilicity, enabling potential interactions with nucleophiles in biological systems.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC11H9Cl3N4O
Molecular Weight303.6 g/mol
IUPAC NameN-[2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl]furan-2-carboxamide

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been suggested that similar pyrimidine derivatives can inhibit dihydrofolate reductase (DHFR), a key enzyme in folate metabolism .
  • Nucleic Acid Interaction : The pyrimidine moiety can interact with DNA or RNA, potentially affecting replication or transcription processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Preliminary studies suggest that compounds with similar structures have shown cytotoxic effects against various cancer cell lines. The presence of the trichloromethyl group may enhance this activity by increasing the compound's reactivity towards cellular targets.
    Cell LineIC50 (µM)
    A431 (epidermoid carcinoma)< 10
    HT29 (colon cancer)< 5
  • Antiviral Potential : Some derivatives have demonstrated activity against viral infections by inhibiting viral replication mechanisms.
  • Anti-inflammatory Effects : Compounds in this class have also been investigated for their anti-inflammatory properties, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to this compound:

  • A study published in MDPI highlighted the synthesis of pyrimidine derivatives and their potential as DHFR inhibitors . The findings suggest that modifications to the pyrimidine structure can lead to enhanced inhibitory activity.
  • Another investigation focused on the structure-activity relationship (SAR) of similar compounds, revealing that specific substitutions on the furan or pyrimidine rings significantly affect biological potency .

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